molecular formula C13H21N5OS B2977627 3-(butan-2-ylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole CAS No. 1014052-31-3

3-(butan-2-ylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole

Cat. No.: B2977627
CAS No.: 1014052-31-3
M. Wt: 295.41
InChI Key: WVTNQCUGCBZJPH-UHFFFAOYSA-N
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Description

3-(butan-2-ylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a sulfanyl group, an ethyl group, and a pyrazolyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butan-2-ylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate thiol reagent.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo various substitution reactions, particularly at the pyrazolyl and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydrotriazoles.

    Substitution Products: Halogenated derivatives, substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(butan-2-ylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(butan-2-ylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(butan-2-ylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole
  • 3-(butan-2-ylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-oxazole
  • 3-(butan-2-ylsulfanyl)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-thiazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement allows it to exhibit distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-butan-2-ylsulfanyl-4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5OS/c1-6-9(3)20-13-15-14-11(18(13)7-2)10-8-17(4)16-12(10)19-5/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTNQCUGCBZJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1CC)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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